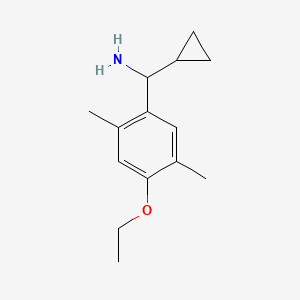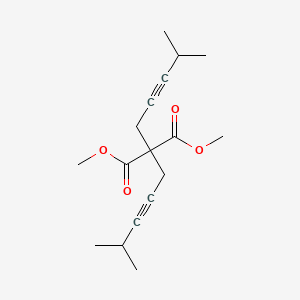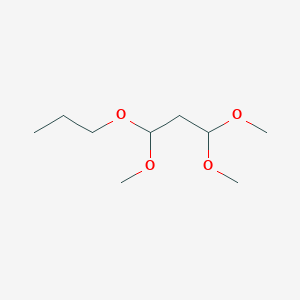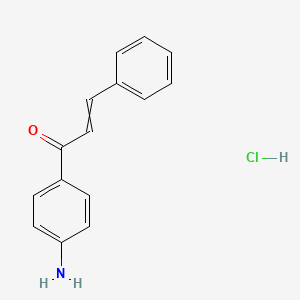![molecular formula C9H14N2OS B12571619 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine CAS No. 642092-92-0](/img/structure/B12571619.png)
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine is a chemical compound characterized by the presence of a pyridine ring, a sulfanyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine typically involves the reaction of pyridine derivatives with thiol and amine groups under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic Substitution: Reacting a pyridine derivative with a thiol compound to introduce the sulfanyl group.
Amidation: Introducing the amine group through a reaction with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amine group can participate in substitution reactions to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various amine derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The sulfanyl and amine groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid: A compound with a similar pyridine and sulfanyl structure but with a disulfanyl group and a benzoic acid moiety.
Pyridine derivatives: Various compounds with pyridine rings and different functional groups.
Uniqueness
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)sulfanyl]butan-1-amine is unique due to its specific combination of a pyridine ring, sulfanyl group, and amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
642092-92-0 |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4-(1-oxidopyridin-1-ium-2-yl)sulfanylbutan-1-amine |
InChI |
InChI=1S/C9H14N2OS/c10-6-2-4-8-13-9-5-1-3-7-11(9)12/h1,3,5,7H,2,4,6,8,10H2 |
InChI Key |
GYOWCSSZUTUSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCCCCN)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-[1,3,5]oxadiazino[3,2-a]benzimidazole](/img/structure/B12571537.png)
![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![10-[(4-Hydroxynaphthalen-1-yl)amino]-10-oxodecanoic acid](/img/structure/B12571548.png)
![N,N-Bis[2-(carboxymethoxy)ethyl]glycine](/img/structure/B12571552.png)
![[(3S,4S,5R)-3,4-Dihydroxy-5-propylpiperidin-1-yl]acetic acid](/img/structure/B12571559.png)
![3-(4-Pentylsulfanyl-[1,2,5]thiadiazol-3-yloxy)-1-aza-bicyclo[2.2.2]octane](/img/structure/B12571566.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571584.png)

![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-](/img/structure/B12571606.png)


![1-[3-(Acetyloxy)-5-methoxyphenyl]-8-oxotridecan-2-YL acetate](/img/structure/B12571615.png)


